2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a thioether linkage, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of an appropriate precursor to form the quinazoline ring system.
Introduction of the thioether linkage: The thioether linkage is introduced by reacting the quinazoline intermediate with 2-chloro-4-fluorobenzyl chloride in the presence of a base.
Functionalization of the quinazoline core: The quinazoline core is further functionalized by introducing the N-cyclopentyl and 3-phenethyl groups through nucleophilic substitution reactions.
Final coupling and purification: The final compound is obtained by coupling the functionalized quinazoline intermediate with the appropriate carboxamide derivative, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique structure and reactivity, including as a lead compound for drug development.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chloro-4-fluorobenzyl)thio)acetohydrazide
- 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine
- 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide
Uniqueness
2-((2-chloro-4-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN3O2S/c30-25-17-22(31)12-10-21(25)18-37-29-33-26-16-20(27(35)32-23-8-4-5-9-23)11-13-24(26)28(36)34(29)15-14-19-6-2-1-3-7-19/h1-3,6-7,10-13,16-17,23H,4-5,8-9,14-15,18H2,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSLRBYXHVBJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=C(C=C4)F)Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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